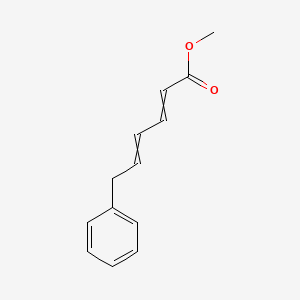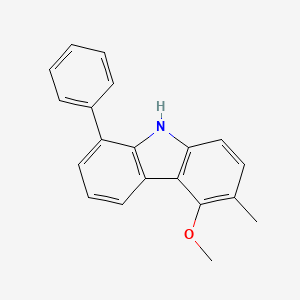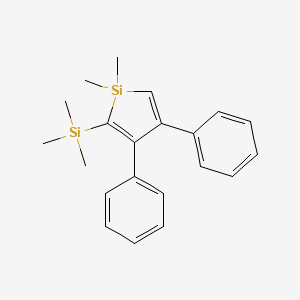
1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole is a compound belonging to the class of organosilicon materials. These compounds are known for their unique properties, including luminescence and semiconducting capabilities. The presence of silicon in the molecular structure significantly influences its optical and electrical properties, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole typically involves palladium(0)-catalyzed Suzuki coupling reactions. This method allows for the formation of conjugated random and alternating copolymers derived from 9,9-dioctylfluorene and 1,1-dimethyl-3,4-diphenyl-2,5-bis(2′-thienyl)silole . The reaction conditions often include the use of solvents like toluene and bases such as potassium carbonate, under an inert atmosphere to prevent oxidation.
Analyse Des Réactions Chimiques
1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine, leading to the formation of halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield silole oxides, while reduction can produce silole hydrides.
Applications De Recherche Scientifique
1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole has a wide range of applications in scientific research:
Chemistry: It is used in the development of new luminescent materials and semiconductors for organic electronics.
Biology: The compound’s luminescent properties make it useful in bioimaging and biosensing applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and diagnostic tools.
Mécanisme D'action
The mechanism by which 1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole exerts its effects is primarily through its interaction with light and electrical fields. The silicon atoms in the compound’s structure play a crucial role in its luminescent and semiconducting properties. When exposed to light or an electric field, the compound can emit light, making it valuable in optoelectronic applications .
Comparaison Avec Des Composés Similaires
1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole can be compared with other similar compounds such as:
- 1,1-Disubstituted 2,3,4,5-tetraphenylsiloles
- 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)silole
These compounds share similar structural features but differ in their specific substituents and resulting properties. For example, the presence of additional trimethylsilyl groups in 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)silole can enhance its luminescent properties compared to this compound .
Propriétés
Numéro CAS |
934563-15-2 |
|---|---|
Formule moléculaire |
C21H26Si2 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
(1,1-dimethyl-3,4-diphenylsilol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C21H26Si2/c1-22(2,3)21-20(18-14-10-7-11-15-18)19(16-23(21,4)5)17-12-8-6-9-13-17/h6-16H,1-5H3 |
Clé InChI |
OVBKVAMHOPTRGC-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C=C(C(=C1[Si](C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




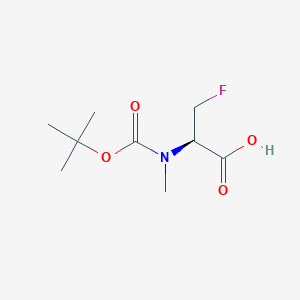
![2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12622896.png)
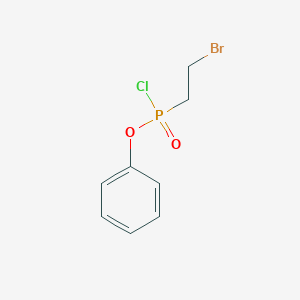
![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide](/img/structure/B12622915.png)
![N-[2-[(3R,4S)-4-amino-3-phenylpiperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B12622921.png)
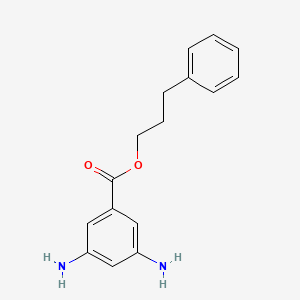
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)
methanone](/img/structure/B12622938.png)
![4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol](/img/structure/B12622940.png)
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)
